molecular formula C14H14O4 B3190878 [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- CAS No. 4946-96-7

[1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-

Cat. No.: B3190878
CAS No.: 4946-96-7
M. Wt: 246.26 g/mol
InChI Key: UAPCKNIXBVLMAU-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2,2’,4,4’-tetrol, 6,6’-dimethyl- is a biphenyl derivative characterized by the presence of hydroxyl groups at the 2,2’,4,4’ positions and methyl groups at the 6,6’ positions on the biphenyl scaffold. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2,2’,4,4’-tetrol, 6,6’-dimethyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst and a base . Another method includes the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper catalysts .

Industrial Production Methods

Industrial production of biphenyl derivatives often relies on scalable methods such as the oxidative dehydrogenation of benzene or the dealkylation of toluene . These processes are optimized for high yield and purity, ensuring the availability of biphenyl compounds for various applications.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2,2’,4,4’-tetrol, 6,6’-dimethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, copper catalysts for Ullmann reactions, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions include various biphenyl derivatives, such as quinones from oxidation reactions and substituted biphenyls from electrophilic aromatic substitution .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,2’,4,4’-tetrol, 6,6’-dimethyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The biphenyl scaffold provides a stable framework that can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Biphenyl]-2,2’,4,4’-tetrol, 6,6’-dimethyl- is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties. The hydroxyl groups enhance its reactivity and potential for hydrogen bonding, while the methyl groups increase its hydrophobicity and stability .

Properties

IUPAC Name

4-(2,4-dihydroxy-6-methylphenyl)-5-methylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-7-3-9(15)5-11(17)13(7)14-8(2)4-10(16)6-12(14)18/h3-6,15-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPCKNIXBVLMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=C(C=C(C=C2C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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